Hydrogen oxalate

Description

Structure

3D Structure

Properties

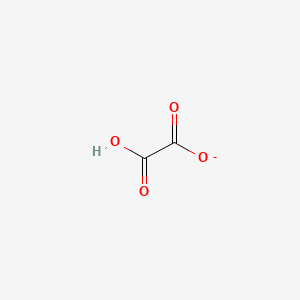

Molecular Formula |

C2HO4- |

|---|---|

Molecular Weight |

89.03 g/mol |

IUPAC Name |

2-hydroxy-2-oxoacetate |

InChI |

InChI=1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6)/p-1 |

InChI Key |

MUBZPKHOEPUJKR-UHFFFAOYSA-M |

SMILES |

C(=O)(C(=O)[O-])O |

Canonical SMILES |

C(=O)(C(=O)[O-])O |

Origin of Product |

United States |

Theoretical and Computational Investigations of Hydrogen Oxalate Species

Quantum Mechanical Characterization of the Hydrogen Oxalate (B1200264) Anion (HC₂O₄⁻)

Quantum mechanical methods provide a fundamental framework for understanding the intrinsic properties of the hydrogen oxalate anion in the absence of external influences.

The electronic structure of the this compound anion is characterized by a planar or near-planar geometry stabilized by a strong intramolecular hydrogen bond. mdpi.com This interaction forms a five-membered ring, a feature that significantly influences the anion's stability and reactivity. mdpi.comresearchgate.net In the gas phase, the proton is asymmetrically bound to one of the four oxygen atoms, forming a hydrogen bond with an oxygen atom on the adjacent carboxylate group. mdpi.comresearchgate.net

Bonding analysis reveals that the central C-C bond is best described as a single bond with minimal π-interaction between the two carboxylate units. wikipedia.org The delocalization of negative charge is primarily within each O-C-O group. The hydrogen bond itself is a strong, charge-assisted interaction. rsc.org Quantum-mechanical calculations have been employed to optimize the geometries of complexes involving the this compound anion, highlighting the importance of N-H···O and O-H···O interactions in its crystal structures. rsc.orgiucr.org The this compound anion can act as a key participant in supramolecular assembly, often forming extended hydrogen-bonded chains. rsc.org

The potential energy surface (PES) of the this compound anion is complex, featuring multiple stable conformers and transition states. libretexts.orgwikipedia.org The PES describes the energy of the molecule as a function of its atomic positions. libretexts.orgwikipedia.org Computational studies have identified two primary stable minima on the potential energy surface. mdpi.com

Closed-Form: A planar structure featuring a five-membered ring stabilized by an intramolecular hydrogen bond. mdpi.com This is generally the most stable conformation in the gas phase.

Open-Form: A conformation where the proton in the O-H bond points away from the other carboxylate group, with a reported O-C-C-O angle of approximately 90°. mdpi.com

In addition to these, crystal structure analyses have revealed other conformations. For instance, in the salt with naloxegol, the this compound anion adopts a twisted conformation with an O1O—C2O—C4O—O5O torsion angle of -143.3°. iucr.orgnih.goviucr.org The conformation and coordination of the this compound anion can vary significantly when bound to metal complexes, indicating considerable fluxionality. researchgate.net

The proton transfer between the two oxygen atoms within the closed-form represents a key dynamic process. Driven molecular dynamics simulations have calculated the barrier height for this intramolecular proton transfer to be approximately 2.93 to 3.4 kcal/mol at the MP2/aug-cc-pVDZ level of theory. kennesaw.eduacs.org This low energy barrier complicates the anion's spectral features and indicates that proton transfer can occur readily. kennesaw.edu

Table 1: Calculated Conformational Data for this compound Anion

| Parameter | Method | Value | Source |

|---|---|---|---|

| Proton Transfer Barrier Height | MP2/aug-cc-pVDZ | 2.93 kcal/mol | kennesaw.edu |

| Proton Transfer Barrier Height | MP2/aug-cc-pVDZ | 3.4 kcal/mol | acs.org |

| O-C-C-O Torsion Angle (Naloxegol Salt) | X-ray Diffraction | -143.3° | nih.goviucr.org |

Vibrational spectroscopy is a powerful tool for probing the structure and dynamics of the this compound anion, with theoretical predictions playing a crucial role in interpreting experimental spectra. surrey.ac.uk The low energy barrier for proton transfer and strong hydrogen bonding interactions lead to complex infrared (IR) spectra, particularly in the O-H stretching region. kennesaw.edu

Computational studies predict significant anharmonic effects, which are deviations from the simple harmonic oscillator model. mahendrapublications.com These effects are critical for accurately reproducing experimental vibrational frequencies. libretexts.orgnih.gov In the harmonic approximation, transitions are expected at multiples of the fundamental frequency, but anharmonicity causes these overtones to appear at slightly lower values and with reduced intensity. mahendrapublications.comlibretexts.org

Key findings from theoretical vibrational studies include:

Strong Coupling: There is a very strong coupling between the O-H stretching mode and low-frequency motions, such as C-C stretching and CCO bending. kennesaw.eduacs.org This coupling facilitates proton transfer. acs.org

Band Broadening: Due to the anharmonicity and proton transfer dynamics, the proton transfer absorption bands are significantly broadened, spanning a range of approximately 2800-3200 cm⁻¹. kennesaw.edukennesaw.edu

Frequency Shifts: Anharmonicity causes significant shifts in vibrational frequencies compared to harmonic calculations. For example, the in-plane O-H bending mode, with a harmonic frequency of 1441 cm⁻¹ (MP2/aug-cc-pVDZ), is observed experimentally and calculated with anharmonic methods to be around 1390 cm⁻¹. kennesaw.edu The inclusion of anharmonic effects is necessary to correctly analyze spectral patterns, as it can lead to the appearance of new transitions (overtones and combination bands) and redistribute the intensity of fundamental transitions. nih.gov

Table 2: Calculated Vibrational Frequencies for this compound Anion

| Vibrational Mode | Method | Harmonic Frequency (cm⁻¹) | Anharmonic Observation/Prediction (cm⁻¹) | Source |

|---|---|---|---|---|

| OH In-Plane Bend | MP2/aug-cc-pVDZ | 1441 | ~1390 | kennesaw.edu |

| Proton Transfer Transition State | B3LYP/aug-cc-pVDZ | 1055i (imaginary) | N/A | kennesaw.edu |

| O-H Stretch Region | Various | N/A | Broadened band (2800-3200) | kennesaw.edukennesaw.edu |

Conformational Analysis and Potential Energy Surface Mapping

Density Functional Theory (DFT) Applications to this compound Systems

Density Functional Theory (DFT) has become a workhorse for studying larger systems and processes involving the this compound anion, such as its behavior in solution and its chemical reactivity.

The structure and stability of the this compound anion are highly dependent on its environment, particularly in aqueous solutions. DFT calculations incorporating solvent models are essential for understanding these effects. researchgate.net Two main types of solvent models are used:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.netsubstack.com They are computationally efficient but can fail to capture specific solute-solvent interactions like hydrogen bonding, which is a known issue for charged species. substack.comwikipedia.org

Explicit Solvent Models: In this approach, a number of individual solvent molecules (e.g., water) are included directly in the quantum mechanical calculation. researchgate.netmdpi.com This method provides a more accurate description of direct hydrogen bonding and the local solvent structure but is computationally more demanding. wikipedia.orgmdpi.com

Studies on the this compound anion have shown that an explicit solvent model is often necessary for a proper description. researchgate.net Ab initio molecular dynamics simulations reveal a subtle interplay between the intramolecular hydrogen bond of the anion and intermolecular hydrogen bonds with surrounding water molecules. researchgate.net The presence of explicit water molecules can alter the preferred conformation of the anion. researchgate.netacs.org For example, DFT calculations have shown that while the closed-ring structure is most stable in the gas phase, certain solvated clusters with an open-chain conformer can become more stable as the number of water molecules increases. researchgate.net This highlights that treating the solvent explicitly is crucial for accurately capturing the conformational dynamics of the anion in solution. researchgate.net

DFT is also used to calculate reactivity indices and analyze the frontier molecular orbitals (FMOs), which provides insight into the chemical behavior of the this compound anion. researchgate.net FMO theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orgwikipedia.org

HOMO: The highest energy orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile. libretexts.orgresearchgate.net

LUMO: The lowest energy orbital that is empty. It represents the ability of a molecule to accept electrons, acting as an electrophile. libretexts.orgresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small energy gap is associated with high chemical reactivity and low kinetic stability. researchgate.netresearchgate.net For the 3-nitroanilinium this compound salt, DFT (B3LYP) calculations determined a HOMO-LUMO gap of 0.153 atomic units, indicating a high degree of charge transfer and potential biological activity. researchgate.net

Local reactivity descriptors, such as the Fukui function, can also be derived from DFT calculations to predict the most reactive sites within the molecule. nih.gov This analysis helps to understand how the this compound anion will interact with other chemical species in a reaction.

Table 3: Frontier Molecular Orbital Data for a this compound System

| System | Method | HOMO (a.u.) | LUMO (a.u.) | Energy Gap (a.u.) | Source |

|---|---|---|---|---|---|

| 3-Nitroanilinium this compound | DFT (B3LYP) | -0.264 | -0.111 | 0.153 | researchgate.net |

| 3-Nitroanilinium this compound | Hartree-Fock (HF) | -0.344 | 0.028 | 0.372 | researchgate.net |

Adsorption Phenomena and Interfacial Interactions

The interaction of this compound with surfaces and interfaces is a critical area of study, with significant implications for environmental chemistry, materials science, and geochemistry. Computational studies, particularly those employing molecular dynamics (MD) and ab initio calculations, have provided detailed molecular-level insights into these phenomena.

Research focusing on the adsorption of this compound ions on mineral surfaces, such as rutile (TiO₂), has been particularly revealing. Detailed analyses using a combination of molecular dynamics, free energy calculations, and ab initio methods have been conducted on the rutile (110) surface. acs.org These studies investigated adsorption on both nonhydroxylated and hydroxylated surfaces, with surface charge densities corresponding to pH values from neutral to acidic conditions (pH ≈ 6 and 3.7, respectively). acs.org

A key finding is that outer-sphere complexes are the most energetically favorable form of adsorption for this compound. acs.org This preference is attributed to the strong hydrogen bonds formed between the this compound ions and both the surface hydroxyl groups and water molecules that are physically adsorbed on the surface. acs.org In contrast, inner-sphere complexes, where the ion directly binds to the surface, were found to be less stable. The most stable inner-sphere configuration, a monodentate complex, was calculated to be approximately 15 kJ/mol higher in energy and was separated by a significant energy barrier. acs.org Other potential inner-sphere structures, such as bidentate and chelate complexes, were determined to be unstable through both classical and ab initio modeling. acs.org

A crucial aspect of accurately modeling these interfacial interactions is the treatment of electrostatic forces. Studies have shown that using nominal integer charges for ions can exaggerate the strength of ion-water interactions. acs.orgacs.org Consequently, more accurate models employ charges that are scaled to about 75% of their nominal values, a method consistent with electronic continuum theory and specific parameterization for oxalate and this compound ions. acs.orgacs.org This approach leads to better agreement with experimental adsorption data and advanced surface complexation models like the CD-MUSIC model. acs.org

Further investigations on titanium dioxide particle films have correlated the adsorption of oxalate with changes in the electronic properties of the substrate. In situ infrared spectroscopy on UV-irradiated TiO₂ films revealed a link between the presence of adsorbed oxalate, the formation of shallow electron traps, and the behavior of interfacial water molecules. acs.org

| Interaction Type | Key Findings | Computational Methods |

| Adsorption on Rutile (110) | Outer-sphere complexes are energetically favored over inner-sphere complexes. acs.org | Molecular Dynamics (MD), Free Energy Calculations, Ab Initio Calculations |

| Hydrogen Bonding | Strong H-bonds form between this compound, surface hydroxyls, and physisorbed water. acs.org | MD, Ab Initio Calculations |

| Complex Stability | Monodentate inner-sphere complexes are ~15 kJ/mol less stable than outer-sphere complexes; bidentate/chelate complexes are unstable. acs.org | Classical and Ab Initio Modeling |

| Electrostatic Modeling | Scaled charges (≈75% of nominal) are necessary for accurate representation of ion-water interactions. acs.orgacs.org | Electronic Continuum Theory, Force Field Parameterization |

| TiO₂ Interfacial Phenomena | Adsorption of oxalate is correlated with the formation of shallow electron traps and changes in interfacial water under UV irradiation. acs.org | In Situ Infrared Spectroscopy |

Molecular Dynamics Simulations of this compound in Condensed Phases

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of ions in solution, providing a dynamic picture of molecular interactions. For this compound, MD studies have been instrumental in characterizing its dynamics in aqueous environments, including its solvation structure, ion pairing behavior, and proton transfer mechanisms.

Aqueous Solution Dynamics and Hydrogen Bonding Network Characterization

The structure and dynamics of the this compound anion in water are governed by a delicate balance between intramolecular and intermolecular forces. researchgate.net Computational studies combining ab initio quantum chemical calculations with Born-Oppenheimer molecular dynamics (BOMD) have explored the potential energy surface of the anion in both the gas phase and in microsolvated environments with up to 32 explicit water molecules. researchgate.net These simulations revealed that the conformation of the this compound anion is highly dependent on the number of water molecules in its solvation shell. researchgate.net An explicit solvent model is therefore essential for an accurate description, as it captures the intricate interplay between the internal hydrogen bond of the anion and the hydrogen bonds it forms with the surrounding water molecules. researchgate.net

To facilitate larger-scale classical molecular dynamics (CMD) simulations, force fields for the this compound anion have been developed. These models are often parameterized against higher-level AIMD data to ensure accuracy. researchgate.netmdpi.com A common refinement in these force fields is the use of scaled ionic charges to better represent the anion-water interactions, which can be overestimated by standard models. researchgate.net

The presence of solutes like this compound alters the natural hydrogen-bonding network of bulk water. acs.org MD simulations allow for detailed characterization of this network through the analysis of radial distribution functions, coordination numbers, and the lifetime of hydrogen bonds between the solute and solvent. mdpi.compku.edu.cn These analyses show that ions can induce a more ordered, rigid structure in the surrounding water molecules compared to the bulk solvent. mdpi.com

| Simulation Aspect | Key Findings | Methodology |

| Solvation Structure | The conformation of this compound is strongly influenced by the explicit water molecules in its solvation shell. researchgate.net | Ab Initio Quantum Chemistry, Born-Oppenheimer MD (BOMD) |

| Solvent Model | An explicit solvent model is necessary to correctly capture the balance between intramolecular and intermolecular hydrogen bonds. researchgate.net | Microsolvation with up to 32 water molecules |

| Force Field Development | Force fields for Classical MD (CMD) have been developed and parameterized against Ab Initio MD (AIMD) data, often using scaled charges. researchgate.netmdpi.com | CMD, AIMD, Scaled Charges (ECCR) |

| Hydrogen Bond Network | This compound alters the structure and dynamics of the surrounding water network. acs.orgmdpi.com | Analysis of radial distribution functions, H-bond lifetimes |

Ion Pairing and Association Dynamics

In solution, anions like this compound can associate with cations to form ion pairs. The dynamics of this process, including the formation and dissociation of contact ion pairs (CIP), solvent-separated ion pairs (SSIP), and fully solvated ions, are crucial for understanding solution conductivity and reactivity. Molecular dynamics simulations, particularly those using polarizable force fields or ab initio methods, provide insight into these dynamics.

The development of accurate force fields is paramount. As with solvation dynamics, models for this compound that use scaled charges provide a more realistic description of ion-ion and ion-water interactions. acs.orgresearchgate.net Studies have shown that fixed-charge models with nominal integer charges tend to over-bind ions, leading to an inaccurate representation of ion pairing equilibria. acs.org The electronic continuum correction (ECCR) approach is one method used to systematically scale charges, improving agreement with experimental data and AIMD simulations. researchgate.net

Enhanced sampling MD techniques, such as umbrella sampling, can be used to calculate the potential of mean force (PMF) or free energy profile along the ion-ion separation coordinate. This profile reveals the relative stability of different ion pair configurations (CIP and SSIP) and the energy barriers between them. For instance, simulations of lithium bis(oxalate)borate have shown that while contact ion pairs are the most stable state, the barriers for dissociation are relatively low, indicating fast ion pairing and unpairing dynamics. mdpi.com The free energy profiles also show that partially separated pairs can have energies close to those of solvent-separated pairs, which has important implications for ion transport mechanisms. mdpi.com Theoretical studies on other systems have used transition rate theories (e.g., Kramers and Grote-Hynes) to predict solvent effects on the kinetic features of ion-pair association. science.gov

| System/Parameter | Finding | Simulation Technique |

| Force Field Charges | Scaled charges are crucial to avoid overestimation of ion-water and ion-ion interactions. acs.orgresearchgate.net | Classical Molecular Dynamics (CMD) with ECCR |

| Free Energy of Dissociation | Low kinetic barriers between contact and solvent-separated ion pairs indicate fast association/dissociation dynamics. mdpi.com | Umbrella Sampling MD, Potential of Mean Force (PMF) |

| Ion Pair Stability | Contact Ion Pairs (CIP) are often the most stable, followed by Solvent-Separated Ion Pairs (SSIP). mdpi.com | Enhanced Sampling MD |

| Association Kinetics | Solvent properties significantly influence the rates of ion-pair inter-conversions. science.gov | Transition Rate Theory |

Proton Transfer Dynamics and Isotopic Effects

The this compound anion contains an intramolecular hydrogen bond and serves as a model system for studying proton transfer reactions. mdpi.com The dynamics of the proton transfer between the two carboxylate groups have been investigated extensively using direct ab initio molecular dynamics. researchgate.netdntb.gov.uaacs.org These methods avoid the need for pre-calculating a full potential energy surface by computing energies and forces "on-the-fly" as the trajectory evolves.

These studies often employ variational transition state theory (VTST) to calculate reaction rates. acs.org A key quantum mechanical phenomenon in proton transfer is tunneling, where the proton passes through the energy barrier rather than over it. Semiclassical corrections for tunneling are therefore essential for accurate rate calculations. acs.org For the this compound system, calculations have compared different tunneling approximations. The small curvature approximation (SCT), which is suitable for reactions with a relatively straight reaction path near the transition state, was found to describe the tunneling contribution more accurately than the large curvature approximation (LCT). researchgate.net This is partly attributed to the relatively low energy barrier for the proton transfer in this anion. researchgate.net

| Parameter | Finding | Theoretical Method |

| Reaction Rate | Calculated using direct ab initio dynamics combined with variational transition state theory (VTST). acs.org | Direct Ab Initio MD, VTST |

| Quantum Tunneling | Tunneling makes a significant contribution to the reaction rate; the small curvature approximation (SCT) is more accurate for this system than LCT. researchgate.net | Semiclassical Tunneling Corrections (SCT, LCT) |

| Kinetic Isotope Effect (KIE) | The KIE (kH/kD) is significant, with a large contribution arising from quantum tunneling. researchgate.netacs.org | VTST with Semiclassical Tunneling |

| Vibrational Coupling | Coupling between the proton motion and other molecular vibrations influences the reaction path and dynamics. cdnsciencepub.com | Normal Mode Analysis along Intrinsic Reaction Coordinate (IRC) |

Advanced Spectroscopic and Structural Characterization of Hydrogen Oxalate Compounds

Advanced Vibrational Spectroscopy of Hydrogen Oxalate (B1200264) and its Salts

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group and Hydrogen Bond Analysis

FTIR spectroscopy is instrumental in identifying the characteristic functional groups within hydrogen oxalate-containing compounds and provides critical information on hydrogen bonding interactions. nih.gov The this compound anion (HC₂O₄⁻) possesses distinct vibrational modes associated with its carboxyl and carboxylic acid moieties.

The analysis of creatininium this compound monohydrate illustrates the utility of FTIR. rjpbcs.com In this compound, the ionized carboxylate group (COO⁻) exhibits a strong antisymmetric stretching vibration observed at 1546.7 cm⁻¹ and a symmetric stretch at 1343.3 cm⁻¹. rjpbcs.com The positions of these bands can be influenced by strong hydrogen bonding interactions, often causing a downward shift compared to their expected ranges. rjpbcs.com

Hydrogen bonding is a defining feature in the spectra of this compound salts. The O-H stretching vibrations, typically found in the 2800-3200 cm⁻¹ range, often appear as broad bands, a characteristic feature of strong hydrogen bonding. kennesaw.edu In studies of calcium oxalate monohydrate (whewellite), a broad O-H stretching band is indicative of water molecules participating in hydrogen bonds of varying strengths. mdpi.com Similarly, in oxalate-loaded hematite, broad bands around 3432 cm⁻¹ and 1632 cm⁻¹ are attributed to the O-H stretching and H-O-H bending vibrations of water molecules, respectively, with the broadening linked to intermolecular hydrogen bonding. researchgate.net The presence of strong N-H···O and O-H···O hydrogen bonds in compounds like anilinium this compound hemihydrate significantly influences the vibrational landscape, forming extensive three-dimensional networks. researchgate.net

Table 1: Characteristic FTIR Vibrational Frequencies for this compound and Related Compounds

| Functional Group/Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Example | Reference |

|---|---|---|---|

| O-H Stretch (Hydrogen Bonded) | 3200 - 2800 | This compound Anion | kennesaw.edu |

| Antisymmetric COO⁻ Stretch | 1600 - 1546 | Creatininium this compound | rjpbcs.com |

| C=O Stretch (Carboxylic Acid) | ~1691 | Nicotinamide-Oxalic Acid Complex | tandfonline.com |

| Symmetric COO⁻ Stretch | ~1400 - 1343 | Creatininium this compound | rjpbcs.com |

| O-H In-plane Bend | ~1414 - 1390 | Nicotinamide-Oxalic Acid Complex, this compound Anion | kennesaw.edutandfonline.com |

| C-O Bending | ~1072 | Potassium this compound Dihydrate | recentscientific.com |

Raman Spectroscopy for Molecular Structure and Phase Identification

Raman spectroscopy is a complementary technique to FTIR that is particularly effective for identifying oxalate compounds and distinguishing between different crystalline phases or polymorphs. csic.escsic.es Oxalate minerals are often readily identified because their Raman spectra are typically mutually exclusive. researchgate.net

In the Raman spectrum of creatininium this compound monohydrate, the antisymmetric and symmetric stretching modes of the ionized carboxylic group (COO⁻) are observed at 1555.6 cm⁻¹ and 1365.4 cm⁻¹, respectively. rjpbcs.com Raman spectroscopy is also sensitive to the C-C bond stretching, with a characteristic band appearing around 920 cm⁻¹ in lanthanide oxalates. researchgate.net The O-C-O bending mode is typically observed around 500 cm⁻¹. researchgate.net

This technique is invaluable for phase identification. For instance, Raman spectroscopy can clearly distinguish between different hydrated forms of calcium oxalate, such as whewellite (B87421) (monohydrate) and weddellite (B1203044) (dihydrate). mdpi.com It has also been used to monitor phase transitions in materials like 2-amino-4-methyl-3-nitropyridinium this compound, which undergoes a reversible phase transition linked to an order-disorder phenomenon within its hydrogen bond network. nih.gov

Theoretical-Experimental Spectroscopic Correlations and Mode Assignments

The assignment of complex vibrational spectra is greatly enhanced by correlating experimental data with theoretical calculations, often employing Density Functional Theory (DFT). researchgate.nettandfonline.com These computational methods can predict vibrational frequencies and intensities, which, when compared with experimental FTIR and Raman spectra, allow for definitive mode assignments. researchgate.netarxiv.org

For the this compound anion, computational studies have been crucial for understanding its complex IR spectrum, which is complicated by a low energy barrier for proton transfer and strong intramolecular hydrogen bonding. kennesaw.edu Driven molecular dynamics (DMD) simulations have helped to assign anharmonic shifts, such as the in-plane O-H bending mode, which is experimentally observed around 1390 cm⁻¹, a shift from its calculated harmonic frequency of 1441 cm⁻¹. kennesaw.edu

In the study of nicotinamide-oxalic acid salt, DFT calculations on a dimer model, which accounts for hydrogen bonding interactions, showed better agreement with experimental IR and Raman spectra than calculations on a monomer. dntb.gov.uafrontiersin.org This approach confirmed the red-shifting and broadening of bands associated with N-H and C=O groups involved in hydrogen bond formation, validating the salt's structure. dntb.gov.uafrontiersin.org Such theoretical-experimental synergy is essential for accurately interpreting the vibrational spectra of complex this compound systems. arxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

NMR spectroscopy provides atomic-level information about the structure, dynamics, and chemical environment of nuclei within a molecule. For this compound research, ¹H and ¹³C NMR are particularly insightful.

¹H and ¹³C NMR Chemical Shift Analysis for Molecular Structure Elucidation

¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the molecular structure of this compound derivatives. The chemical shifts of proton (¹H) and carbon-13 (¹³C) nuclei are highly sensitive to their local electronic environment.

In studies of allylammonium this compound hemihydrate, ¹H and ¹³C NMR analyses were used to confirm the molecular structure. researchgate.net The protonation of specific sites can be established by deviations in the chemical shifts of adjacent carbon atoms. researchgate.net For example, in divanillyl oxalate, specific proton and carbon resonances can be assigned to particular atoms within the molecule using standard 1D NMR spectra. chegg.com

Hydrogen bonding significantly influences ¹H NMR chemical shifts. Protons involved in strong hydrogen bonds are typically deshielded and resonate at a higher chemical shift (downfield). researchgate.netlibretexts.org The chemical shift of the carboxylic acid proton in this compound can vary depending on factors like solvent and temperature. researchgate.net For instance, in the this compound anion, the chemical shift shows a reverse trend with increasing temperature compared to other systems, a characteristic that has been suggested to identify low-barrier hydrogen bonds. researchgate.net

¹³C NMR is sensitive to the state of the carboxyl groups. The carbon atoms in the oxalate moiety typically have distinct chemical shifts. For example, in various oxalate complexes, the ¹³C signals can be used to identify the oxalate ligand. copernicus.org

Table 2: Representative NMR Chemical Shifts for Oxalate-Containing Compounds

| Nucleus | Compound Type/Fragment | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Carboxylic Acid (R-COOH) | 10.5 - 12.0 | pdx.edu |

| ¹H | Water (in acetone (B3395972) solvent) | ~2.9 | chegg.com |

| ¹³C | Acetone (solvent) | 29.9, 206.7 | chegg.com |

Note: Chemical shifts are dependent on solvent, concentration, and temperature.

Multidimensional NMR for Solution State Conformation and Dynamics

While 1D NMR provides essential structural information, multidimensional NMR techniques are required to unravel more complex structures and to study the conformation and dynamics of molecules in solution. iaea.org These experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), resolve overlapping signals by spreading them into two or more frequency dimensions, revealing scalar and dipolar couplings between nuclei. researchgate.net

Multidimensional NMR can elucidate the connectivity between atoms, which is crucial for assigning resonances in complex molecules. researchgate.net For the this compound anion, techniques like projection spectroscopy have been used to create 2D representations of how chemical shifts are perturbed by changes in temperature or solvent. researchgate.net This provides a convenient way to visualize and assess the rates and directions of change, offering insights into phenomena like hydrogen bonding and conformational changes. researchgate.net

Furthermore, solid-state NMR (ssNMR) methodologies, including multidimensional approaches, are increasingly being applied to study complex systems like calcium oxalate hydrates. copernicus.orgcopernicus.org High-resolution ¹⁷O ssNMR, combined with techniques like ¹³C-¹⁷O correlation experiments, has enabled the resolution and assignment of the eight inequivalent oxygen sites in calcium oxalate monohydrate, providing unprecedented detail about the oxalate binding modes and hydrogen bonding environments. acs.orgnih.govacs.org

Mass Spectrometry (MS) Techniques for this compound Derivatives

Mass spectrometry serves as a powerful analytical tool for the characterization of this compound and its derivatives. Through ionization and subsequent analysis of mass-to-charge ratios, MS provides critical data on molecular weight and structure.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Solution Species

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for analyzing species in solution, as it minimizes fragmentation and allows for the observation of ions as they exist in the liquid phase. wikipedia.orgnthu.edu.tw This method is adept at producing ions from macromolecules and other compounds, overcoming the tendency of many molecules to fragment upon ionization. wikipedia.org For this compound, ESI-MS is typically employed to detect the deprotonated species, the this compound anion (HC₂O₄⁻) or the oxalate dianion (C₂O₄²⁻), from a solution.

The process involves introducing the sample solution through a highly charged capillary, which disperses it into a fine aerosol of charged droplets. nthu.edu.twlibretexts.org As the solvent evaporates, the charge density on the droplets increases, eventually leading to the release of gaseous ions that are directed into the mass analyzer. nthu.edu.tw

ESI-MS is often coupled with liquid chromatography (LC) for the separation of complex mixtures prior to detection. wikipedia.orgnih.gov In the analysis of this compound, LC-ESI-MS systems operating in negative ion mode are common. nih.govnih.gov This configuration allows for the sensitive and specific detection of oxalate from various matrices. For instance, ion-exchange chromatography coupled with ESI-MS has been successfully used to identify oxalate and other organic and inorganic species. nih.gov The technique provides valuable information that is often not achievable with conductivity detection alone. nih.gov Research has also noted that under certain electrospray interface conditions, oxalic acid can be formed from formic acid, an observation confirmed through isotope labeling studies. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem Mass Spectrometry (MS/MS) extends the capabilities of a single-stage mass analysis by enabling the structural elucidation of ions through controlled fragmentation. wikipedia.org In an MS/MS experiment, ions of a specific mass-to-charge (m/z) ratio, such as the this compound anion, are selected in the first stage of mass spectrometry (MS1). wikipedia.org These selected precursor ions are then subjected to fragmentation, commonly through collision-induced dissociation (CID), where they collide with an inert gas. wikipedia.orguminho.pt The resulting fragment ions are then analyzed in a second stage of mass spectrometry (MS2), providing a fragmentation spectrum that acts as a structural fingerprint. wikipedia.org

For the this compound anion ([C₂HO₄]⁻), which has a nominal m/z of 89, a primary fragmentation pathway involves the loss of a neutral carbon dioxide (CO₂) molecule. This fragmentation is a common characteristic of carboxylates. The loss of CO₂ (44 Da) from the precursor ion results in the formation of a formate (B1220265) anion ([CHO₂]⁻) fragment with an m/z of 45. researchgate.net This characteristic transition is frequently used in quantitative methods, such as in clinical assays measuring oxalate in plasma or urine. nih.govresearchgate.net

The specific transitions monitored in such assays, for example using multiple reaction monitoring (MRM), provide high sensitivity and specificity for quantification. nih.govmdpi.com The table below summarizes the key fragmentation data for the this compound anion.

| Precursor Ion | m/z (Precursor) | Fragmentation Process | Fragment Ion | m/z (Fragment) |

| [C₂HO₄]⁻ | 89 | Loss of CO₂ | [CHO₂]⁻ | 45 |

Table 1: Characteristic MS/MS fragmentation of the this compound anion.

X-ray Diffraction and Scattering Studies of this compound Salts

X-ray techniques are indispensable for the solid-state and solution-state structural analysis of this compound compounds, providing fundamental insights into atomic arrangement, crystal packing, and aggregation behavior.

Single Crystal X-ray Diffraction for Solid-State Structure Determination and Hydrogen Bonding Networks

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map electron density and thereby deduce precise bond lengths, bond angles, and crystallographic parameters.

In the study of this compound salts, SC-XRD is crucial for elucidating the intricate hydrogen-bonding networks that govern their crystal structures. journalspress.comrsc.org These networks are formed by interactions between the this compound anions and the corresponding cations, as well as any solvent molecules present in the crystal lattice. researchgate.net Common motifs include O–H···O bonds between oxalate units, leading to chains or dimers, and N–H···O bonds where the cation is an amine or a heterocyclic compound. ajol.inforesearchgate.net

Research has revealed diverse structural motifs in this compound salts:

Chains: In hydrazinium (B103819) this compound, O–H···O hydrogen bonds lead to the formation of one-dimensional chains. ajol.info Similar chain motifs have been observed in compounds like 4-(dimethylamino)pyridinium (B8497252) this compound. researchgate.net

Sheets: In a 2-methylimidazolium this compound/oxalate salt, this compound/oxalate pairs are linked by cations via N–H···(O,O) hydrogen bonds, forming chains that are further connected into a sheet structure. journalspress.com

Dimers: 4-tert-butylpyridinium this compound displays a dimeric hydrogen-bonding motif. researchgate.net

The structural parameters obtained from SC-XRD, such as unit cell dimensions and space group, provide a unique fingerprint for each crystalline compound. Furthermore, temperature- and pressure-dependent SC-XRD studies can reveal dynamic processes like phase transitions and changes in hydrogen bond geometry. rsc.orgnih.gov For instance, DL-alaninium semi-oxalate monohydrate undergoes a single-crystal to single-crystal phase transition under high pressure, which involves a switching of its hydrogen bonds. nih.gov

The following table presents crystallographic data for representative this compound salts, illustrating the detailed structural information obtained from SC-XRD analysis.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |

| 2-methylimidazolium this compound/oxalate salt (1) | 0.5 {[(C₄H₇N₂)₃] [C₂O₄HC₂O₄]} | Triclinic | P-1 | a = 7.909 Å, b = 8.538 Å, c = 9.030 Å, α = 115.26°, β = 109.22°, γ = 95.38° journalspress.com |

| Bis(L-serinium) oxalate dihydrate (polymorph II) | 2C₃H₇NO₃⁺·C₂O₄²⁻·2H₂O | Monoclinic | P2₁ | a = 5.1524 Å, b = 11.1467 Å, c = 12.4478 Å, β = 99.967° researchgate.net |

Table 2: Selected crystallographic data for this compound salts determined by SC-XRD.

Powder X-ray Diffraction for Polymorph Identification and Crystalline Quality

Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of polycrystalline materials. rigaku.com It works by exposing a powdered sample to a monochromatic X-ray beam and measuring the angular positions and intensities of the diffracted rays. The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline phase. rigaku.com

A primary application of PXRD in the study of this compound salts is the identification and differentiation of polymorphs—crystals with the same chemical composition but different internal structures. rigaku.comunibo.it Since each polymorph has a distinct crystal lattice, it will produce a unique powder pattern. researchgate.netunibo.it Researchers can compare the experimental PXRD pattern of a sample to standard patterns from databases or patterns calculated from single-crystal data to identify the polymorphic form present. rigaku.comresearchgate.net This was applied in the study of bis(L-serinium) oxalate dihydrate, where different crystal forms were identified. researchgate.net

| Property | Polymorph A | Polymorph B |

| Crystal Structure | Different | Different |

| PXRD Pattern | Set of characteristic peaks at specific 2θ angles | Different set of characteristic peaks at specific 2θ angles |

| Identification | Match experimental pattern to reference pattern for Polymorph A | Match experimental pattern to reference pattern for Polymorph B |

Table 3: Conceptual illustration of how Powder X-ray Diffraction distinguishes between two polymorphs of a this compound salt.

Small-Angle X-ray Scattering (SAXS) for Solution Aggregation Phenomena

Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique that provides structural information about macromolecules and nanoparticles in solution at the nanometer scale. researchgate.netberstructuralbioportal.org By measuring the elastic scattering of X-rays at very small angles (typically < 5°), SAXS can determine key parameters such as particle size, shape, and oligomeric state. nih.govnih.gov

While SAXS is most commonly applied to large biomolecules like proteins or to colloidal systems, its principles are applicable to any system exhibiting nanoscale structural features. researchgate.netberstructuralbioportal.org In the context of this compound compounds, SAXS could potentially be employed to investigate aggregation phenomena in solution. Although this compound itself is a small molecule, it can participate in the formation of larger supramolecular assemblies through mechanisms such as extensive hydrogen bonding.

The potential applications of SAXS in this area include:

Detecting Self-Aggregation: Investigating whether this compound anions and their counter-ions form stable oligomers or larger aggregates in solution under specific concentration, pH, or temperature conditions.

Characterizing Supramolecular Structures: If aggregates are formed, SAXS can provide low-resolution shape information, helping to determine if they are, for example, spherical, rod-like, or lamellar.

Monitoring Induced Aggregation: Studying the role of this compound as an agent that induces the aggregation or conformational change of other molecules in solution.

Reaction Mechanisms and Chemical Transformations Involving Hydrogen Oxalate

Acid-Base Equilibria and Proton Transfer Pathways

Hydrogen oxalate (B1200264) is an intermediate species in the diprotic nature of oxalic acid. Its ability to both donate and accept a proton governs its role in acid-base chemistry.

Determination of pKa Values and Solvent Effects

The acidity of a species is quantified by its pKa value. For the dissociation of oxalic acid (H₂C₂O₄), the process occurs in two steps, with hydrogen oxalate as the intermediate.

The first dissociation yields the this compound anion: H₂C₂O₄ ⇌ H⁺ + HC₂O₄⁻

The second dissociation involves the this compound anion itself acting as an acid: HC₂O₄⁻ ⇌ H⁺ + C₂O₄²⁻

In aqueous solutions at 25°C, the equilibrium constant (Ka) for the first proton loss is 5.37×10⁻² corresponding to a pKa₁ of 1.27 . wikipedia.org The Ka for the second proton loss, from the this compound anion, is 5.25×10⁻⁵, which corresponds to a pKa₂ of 4.28 . wikipedia.org These values indicate that in solutions with a neutral pH, there are only trace amounts of this compound. wikipedia.org

The pKa values are significantly influenced by the solvent. organicchemistrydata.org Solvent properties such as polarity, dielectric constant, and the ability to form hydrogen bonds can stabilize or destabilize the charged species involved in the equilibrium, thereby shifting the pKa. For instance, in water-ethanol solvent mixtures, both pKa₁ and pKa₂ of oxalic acid have been observed to change with varying solvent composition and temperature. ijsr.net Generally, solvents that can effectively solvate both the proton and the resulting anion will facilitate dissociation, leading to a lower pKa value.

Protonation/Deprotonation Kinetics and Thermodynamics

Proton transfer reactions, such as the deprotonation of an acid, are fundamental to chemical reactivity. wikipedia.org For acids like this compound in aqueous solution, these proton transfers are typically extremely fast, with rates often limited only by the speed of diffusion of the species through the solvent.

Computational studies on the intramolecular proton transfer in the this compound anion have provided insight into the dynamics of this process. The energy barrier for the internal proton transfer has been calculated to be low, approximately 2.93 to 3.4 kcal/mol. kennesaw.edunih.gov This low barrier is facilitated by the strong coupling between the O-H stretching mode and other low-frequency vibrations within the molecule. kennesaw.edunih.gov The analysis of these dynamics shows that exciting certain vibrational modes can lead to faster proton transfer than exciting the fundamental O-H stretch itself. nih.gov

Amphiprotic Behavior and Equilibrium Constants

This compound is an amphiprotic species, meaning it can act as both a Brønsted-Lowry acid and a base. wikipedia.orgwikipedia.org

As an acid: It donates a proton to water to form the oxalate ion (C₂O₄²⁻) and a hydronium ion (H₃O⁺). HC₂O₄⁻(aq) + H₂O(l) ⇌ C₂O₄²⁻(aq) + H₃O⁺(aq)

As a base: It accepts a proton from water to form its conjugate acid, oxalic acid (H₂C₂O₄), and a hydroxide (B78521) ion (OH⁻). HC₂O₄⁻(aq) + H₂O(l) ⇌ H₂C₂O₄(aq) + OH⁻(aq)

The equilibrium constants for these reactions quantify its strength as an acid and a base.

The acid dissociation constant (Ka) for this compound is the Ka₂ of oxalic acid, which is 5.25 x 10⁻⁵ . wikipedia.org

The base dissociation constant (Kb) can be calculated from the Ka of its conjugate acid (H₂C₂O₄) and the ion-product constant for water (Kw = 1.0 x 10⁻¹⁴ at 25°C). Kb = Kw / Ka₁ = (1.0 x 10⁻¹⁴) / (5.37 x 10⁻²) = 1.86 x 10⁻¹³

The much larger value of Ka compared to Kb indicates that this compound is a significantly stronger acid than it is a base in aqueous solution.

| Property | Reaction | Equilibrium Constant (at 25°C) | pKa / pKb |

| Acidity (Ka) | HC₂O₄⁻ ⇌ H⁺ + C₂O₄²⁻ | 5.25 x 10⁻⁵ | pKa = 4.28 |

| Basicity (Kb) | HC₂O₄⁻ + H₂O ⇌ H₂C₂O₄ + OH⁻ | 1.86 x 10⁻¹³ | pKb = 12.73 |

Complexation Chemistry of this compound with Metal Ions

While the fully deprotonated oxalate anion (C₂O₄²⁻) is a well-known and powerful chelating agent that forms stable complexes with many metal ions, the this compound anion (HC₂O₄⁻) can also act as a ligand. researchgate.netcore.ac.uk

Stoichiometry and Stability Constants of Metal-Hydrogen Oxalate Complexes

This compound typically acts as a monodentate ligand, coordinating to a metal ion through one of its oxygen atoms. The formation of metal-hydrogen oxalate complexes is often observed in acidic solutions where the concentration of HC₂O₄⁻ is significant.

Studies on the complexation of thorium (Th⁴⁺) and uranyl (UO₂²⁺) ions with oxalate have identified the formation of protonated complexes such as Th(HOx)³⁺ and UO₂(HOx)⁺, where HOx⁻ represents the this compound anion. bilkent.edu.tr The formation of these species is pH-dependent, becoming more significant at lower pH values. researchgate.net For instance, at a pH less than 1, the [Fe³⁺HC₂O₄]²⁺ ion is the predominant iron-oxalate complex. researchgate.net

The stability of these complexes is described by their formation constants (β). These constants are often determined through techniques like solvent extraction or potentiometry and are dependent on factors such as ionic strength and temperature. bilkent.edu.trosti.gov

| Metal Ion | Complex Species | Log β (Ionic Strength) | Reference |

| Thorium(IV) | [Th(HC₂O₄)]³⁺ | 9.80 (I=1 M) | bilkent.edu.tr |

| Uranyl(VI) | [UO₂(HC₂O₄)]⁺ | 2.68 (I=1 M) | bilkent.edu.tr |

| Iron(III) | [Fe(HC₂O₄)]²⁺ | Reported to be stable at pH < 1 | researchgate.net |

Ligand Exchange Mechanisms and Coordination Sphere Dynamics

Ligand substitution in metal complexes is a fundamental reaction in coordination chemistry. unige.ch The mechanism of exchange can be broadly categorized as dissociative (D), associative (A), or interchange (I). researchgate.net

In a dissociative mechanism , the leaving ligand first detaches from the metal center, forming a lower-coordination intermediate, which is then attacked by the incoming ligand.

In an associative mechanism , the incoming ligand first binds to the metal center, forming a higher-coordination intermediate, from which the leaving ligand then departs.

The interchange mechanism is a concerted process where the incoming ligand enters the coordination sphere as the leaving ligand is departing, without a distinct intermediate. unige.ch

For octahedral complexes, which are common for many transition metals, ligand substitution reactions often proceed via dissociative or interchange mechanisms. unige.chresearchgate.net The lability (rate of exchange) of a ligand like this compound depends on several factors, including the nature of the metal ion (its size, charge, and electronic configuration) and the steric and electronic properties of the other ligands in the coordination sphere.

Studies on uranyl-oxalate complexes have shown that ligand exchange can proceed through an Eigen-Wilkins type of mechanism, which involves the formation of an outer-sphere complex followed by a rate-determining step. diva-portal.org The activation energy for processes like chelate ring-opening in oxalate complexes has been investigated both experimentally and theoretically, providing insight into the dynamics of the coordination sphere. acs.orgnih.gov For example, theoretical calculations for the intramolecular exchange in [UO₂(oxalate)₃]⁴⁻ suggest a pathway with an activation energy of 38 kJ/mol. acs.orgnih.gov

Redox Reactions and Radical Mechanisms

This compound and its derivatives, particularly oxalate esters, are active participants in redox reactions, often proceeding through free-radical intermediates. The C-C bond in the oxalate moiety is susceptible to cleavage, facilitating decarboxylation and the formation of radical species. For example, the oxidation of the conjugate base of an alkyl hydrogenoxalate can generate an alkoxycarbonyl radical, which subsequently loses two molecules of carbon dioxide to form a nucleophilic carbon-centered radical. nih.gov This strategy is a cornerstone of modern synthetic chemistry for functionalizing alcohols. nih.govresearchgate.net

The reaction of Fe(II)-oxalate complexes with hydrogen peroxide or dioxygen serves as a significant source of hydroxyl radicals (•OH). nih.gov Electron spin resonance (ESR) studies have shown that the reaction can also lead to the formation of the carboxylate radical anion (CO₂•⁻). nih.gov These radical mechanisms are divergent; oxalate oxidation involves oxygen and produces hydrogen peroxide, while oxalate decarboxylation is an anaerobic process yielding formate (B1220265) and carbon dioxide. researchgate.net

The this compound anion and its complexes with metal ions can be highly photoactive. In the presence of light, these species can initiate electron transfer reactions, leading to the reduction or oxidation of other substrates. A notable example is the photoreduction of hexavalent chromium (Cr(VI)) in the presence of oxalate. researchgate.net Irradiation of a solution containing Cr(VI) and oxalate induces an outer-sphere photoinduced electron transfer (PET), which produces Cr(V) species and the oxalate radical anion (C₂O₄•⁻). researchgate.net This process initiates a series of thermal reactions that ultimately reduce the toxic Cr(VI) to the less harmful Cr(III). researchgate.net

Similarly, Fe(III)-oxalate complexes are known to be photoactive and play a role in the atmospheric aging of organic compounds. shu.edu.cn Under simulated sunlight, these complexes readily photolyze to produce Fe(II) and radical species. This system can strongly promote the photooxidation of atmospheric pollutants, such as phenolic compounds emitted from biomass burning. shu.edu.cn In another context, organic semiconductors have been shown to photocatalytically reduce dissolved oxygen to hydrogen peroxide, a process that can be coupled with the concurrent photooxidation of oxalate as an organic substrate. nih.govdiva-portal.org

One of the most striking reactions involving oxalate derivatives is peroxyoxalate chemiluminescence, the chemical process that powers commercial glow sticks. wikipedia.org The reaction involves the oxidation of an oxalate ester, typically a diaryl oxalate, by hydrogen peroxide, often in the presence of a base catalyst. wikipedia.orged.gov This reaction proceeds through a series of high-energy intermediates.

The key steps in the mechanism are:

Reaction of the oxalate ester with hydrogen peroxide to form a hydroperoxy oxalate ester intermediate. nih.gov

Intramolecular cyclization of this intermediate to form the highly unstable 1,2-dioxetanedione. wikipedia.org

Decomposition of 1,2-dioxetanedione into two molecules of carbon dioxide. This step releases a significant amount of energy.

This energy is transferred to a fluorescent dye molecule (a fluorescer), promoting it to an excited singlet state. wikipedia.org

The excited fluorescer then relaxes to its ground state by emitting a photon of light, producing the characteristic glow. wikipedia.org

A more detailed mechanism, known as Chemically Initiated Electron Exchange Luminescence (CIEEL), postulates that the 1,2-dioxetanedione intermediate accepts an electron from the fluorescer. wikipedia.org The subsequent decomposition and electron return process generates the excited state of the fluorescer. wikipedia.org The choice of oxalate ester and fluorescer determines the reaction efficiency and the color of the emitted light.

| Oxalate Ester | Abbreviation | Common Use / Property | Reference |

|---|---|---|---|

| Bis(2,4,6-trichlorophenyl)oxalate | TCPO | High-intensity chemiluminescence, common in demonstrations. | wikipedia.orged.gov |

| Bis(2,4-dinitrophenyl)oxalate | DNPO | High-intensity chemiluminescence. | wikipedia.orged.gov |

| Bis(2,4,5-trichlorophenyl-6-carbopentoxyphenyl)oxalate | CPPO | Widely used oxalate ester. | wikipedia.org |

| Divanillyl oxalate | - | "Green" alternative; decomposes to non-toxic vanillin. | wikipedia.orged.gov |

| Bis(2,6-difluorophenyl)oxalate | DFPO | Used as a ¹⁹F NMR probe to study the reaction mechanism. | nih.gov |

This enzyme is widespread in plants and fungi. benthamopen.com The catalytic mechanism involves the manganese ion at the active site. benthamopen.comjmbfs.org Structural and spectroscopic studies suggest a mechanism that begins with the binding of the oxalate substrate to the manganese ion. rcsb.org One proposed mechanism involves a monodentate coordination of oxalate to the Mn center, which facilitates an attack by a superoxide (B77818) anion, leading to the cleavage of the C-C bond. rcsb.org Another proposal suggests that turnover is initiated after oxalate binds to the metal and transfers an electron, facilitating decarboxylation and leaving a manganese-bound carbon dioxide radical anion. plos.org This radical then reacts with O₂ to produce CO₂ and a hydroperoxyl radical. plos.org The enzyme is subject to inhibition by its product, hydrogen peroxide, which can act as both a reversible noncompetitive inhibitor and an irreversible inactivator. plos.org

| Feature | Description | Reference |

|---|---|---|

| Cofactor | Manganese (Mn) ion in the active site. | benthamopen.comjmbfs.org |

| Substrates | Oxalate (or this compound), molecular oxygen (O₂). | ontosight.aibenthamopen.com |

| Products | Carbon dioxide (CO₂), hydrogen peroxide (H₂O₂). | ontosight.aibenthamopen.com |

| Proposed Mechanism | Involves monodentate binding of oxalate to Mn, followed by radical-based C-C bond cleavage. | plos.orgrcsb.org |

| Inhibition | Subject to both reversible and irreversible inhibition by its product, hydrogen peroxide. | plos.org |

| Apparent Kₘ for Oxalate | Reported as ~0.28 mM for barley oxalate oxidase. | benthamopen.com |

Involvement in Chemiluminescence Reactions

Derivatization Reactions and Synthetic Methodologies

This compound and its parent acid are fundamental building blocks for a variety of chemical derivatives, primarily through reactions involving the carboxyl groups.

Esterification: The formation of oxalate esters is a standard reaction in organic synthesis. The reaction of oxalic acid with an alcohol, typically under acidic catalysis, yields the corresponding dialkyl oxalate. This process proceeds through the formation of the monoester, an alkyl this compound, as an intermediate. orgsyn.org For example, the reaction of oxalic acid with ethanol (B145695) first forms ethyl this compound, which is then further esterified to diethyl oxalate. orgsyn.org Special conditions, such as using a ternary azeotrope to remove water, can be employed to conduct the esterification at low temperatures to prevent the decomposition of the ethyl this compound intermediate. orgsyn.org Diethyl oxalate is a useful synthetic intermediate, for instance, in Claisen condensations with ketones to form α-keto esters. libretexts.org

Amidation: Oxalate esters can be converted to oxamic acid esters (amido-oxalates) and oxamides through amidation reactions. A method for preparing amidoethyl oxalate involves the reaction of diethyl oxalate with an anhydrous solution of ammonia (B1221849) in ethanol at low temperatures. google.com By carefully controlling the stoichiometry and temperature, the reaction can be guided to favor the mono-amidation product over the formation of the diamide (B1670390) (oxamide). google.com The resulting oxamic acid esters can be further converted to their corresponding salts, such as potassium oxamate. google.com

Novel Synthetic Routes for this compound Derivatives

Traditional methods for synthesizing derivatives of this compound, such as esters (oxalates) and amides (oxamides), frequently rely on the use of corrosive and toxic reagents like oxalyl chloride or oxalic acid itself. nih.govgoogle.comgoogle.com These conventional routes can also suffer from a lack of atom economy and the generation of significant waste. rsc.org In response to these limitations, researchers have focused on developing innovative and more sustainable synthetic strategies. These novel routes include base-catalyzed reactions of alternative starting materials, catalytic dehydrogenative couplings, and oxidative carbonylation, which offer milder conditions, higher selectivity, and improved environmental profiles.

Base-Catalyzed Reactions of Diacetyloxamide

A notable advancement in the synthesis of oxalic acid esters and amides involves the base-catalyzed reaction of diacetyloxamide with alcohols or amines. google.comgoogle.com This method circumvents the need for toxic precursors like oxalyl chloride and expensive reactants such as diethyl oxalate. google.comgoogle.com The process is distinguished by its selectivity; the reactivity of the oxalamide bond in diacetyloxamide differs significantly from that of the acetamido bond, allowing the reaction to be directed toward the desired oxalyl products under mild conditions. google.com

The reaction can be carried out at temperatures ranging from 0°C to 230°C, with a preference for 10°C to 100°C for optimal results. google.com A variety of basic catalysts are effective, including alkaline alkoxides and nitrogen-containing organic bases, typically used in molar amounts of 0.0001 to 0.5 per mole of diacetyloxamide. google.com This process can be used to synthesize symmetrical or asymmetrical derivatives. By reacting diacetyloxamide with an alcohol or amine, a mono-substituted intermediate is formed, which can then be reacted with a different alcohol or amine to produce an asymmetrical oxalate derivative. google.com

Table 1: Synthesis of Oxalate Derivatives from Diacetyloxamide

| Product | Reactants | Catalyst | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Ethyl oxalate | Diacetyloxamide, Ethyl alcohol | Sodium methoxide | Reflux | 95% | google.com |

| N-Acetyl-N'-(2-hydroxyethyl)oxamide | Diacetyloxamide, Monoethanolamine, Methyl alcohol | None (exothermic) | 25°C rising to 60°C | 93% | google.com |

| N-Acetyl-N'-phenyloxamide | Diacetyloxamide, Aniline, Pyridine | None | 95°C | 39.2% | google.com |

| N-Butyl-N'-methyloxamide | Diacetyloxamide, n-Butylamine, Methyl alcohol | None (exothermic) | <12°C | Not specified | google.com |

Acceptorless Dehydrogenative Coupling for Oxalamide Synthesis

A sustainable and atom-economical route to oxalamides has been developed through the acceptorless dehydrogenative coupling of ethylene (B1197577) glycol with amines. nih.govrsc.org This reaction is efficiently catalyzed by a ruthenium pincer complex and is considered a green method as it generates hydrogen gas (H₂) as the only byproduct. nih.gov The process avoids the use of stoichiometric oxidants or other wasteful reagents typically found in conventional syntheses. rsc.org

The reaction involves heating ethylene glycol and a chosen amine in the presence of the ruthenium catalyst and a base, such as potassium tert-butoxide (tBuOK), in a solvent like toluene. nih.gov This methodology has proven effective for a wide range of amines, producing the corresponding oxalamides in excellent yields. nih.gov A plausible mechanism involves the ruthenium complex catalyzing the dehydrogenation of ethylene glycol to form intermediates that then react with the amine to build the oxalamide structure. rsc.org

Table 2: Ruthenium-Catalyzed Synthesis of Oxalamides

| Amine Reactant | Product | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Isolated Yield (%) | Source |

|---|---|---|---|---|---|---|

| Dibenzylamine | N¹,N¹,N²,N²-Tetrabenzyloxalamide | 1 | 135 | 24 | 95 | nih.gov |

| N-Benzylmethylamine | N¹,N²-Dibenzyl-N¹,N²-dimethyloxalamide | 1 | 135 | 24 | 91 | nih.gov |

| Piperidine | 1,1'-(Oxalyl)dipiperidine | 1 | 135 | 24 | 89 | nih.gov |

| Aniline | N¹,N²-Diphenyloxalamide | 1 | 135 | 24 | 85 | nih.gov |

| Morpholine | 4,4'-(Oxalyl)dimorpholine | 1 | 135 | 24 | 94 | nih.gov |

Catalytic Oxidative Carbonylation

The synthesis of dialkyl oxalates can also be achieved through the catalytic oxidative carbonylation of alcohols. This process involves the reaction of an alcohol with carbon monoxide and oxygen in the presence of a metal catalyst. acs.org Palladium-based systems are particularly effective for this conversion. acs.org While early catalytic systems often produced significant amounts of byproducts like carbonate and formate esters, newer catalyst systems have been developed to improve selectivity for the desired oxalate ester. acs.org

One such improved catalyst system consists of palladium(II) acetate, cobalt(II) acetate, triphenylphosphine, and 1,4-benzoquinone. acs.org This combination produces oxalate esters with high selectivity from carbon monoxide, oxygen, and an alcohol. For instance, using this system with methanol (B129727) at 65°C and 1000 psi of carbon monoxide, dimethyl oxalate can be produced with high turnover numbers relative to the palladium catalyst, while forming only trace amounts of dimethyl carbonate or methyl formate. acs.org Another approach involves the oxidative carbonylation of borate (B1201080) esters, which are reacted with carbon monoxide and oxygen in the presence of a palladium, rhodium, or platinum salt catalyst, an amine base, and an alcohol. google.com

Table 3: Catalytic Oxidative Carbonylation for Dimethyl Oxalate Synthesis

| Reactants | Catalyst System | Temperature (°C) | Pressure (psi) | Key Result | Source |

|---|---|---|---|---|---|

| Methanol, Carbon Monoxide, Oxygen | Pd(OAc)₂, Co(OAc)₂, Ph₃P, 1,4-benzoquinone | 65 | 1000 (CO) | Up to 140 mol of dimethyl oxalate per mole of palladium. | acs.org |

| Orthoborate ester, Carbon Monoxide, Oxygen | Palladium salt, Amine base, Alcohol | Elevated | Elevated | Produces oxalate esters from borate ester precursors. | google.com |

| Alcohol, Carbon Monoxide | Palladium, rhodium, platinum, or copper salt; Amine base | 50-250 | 15-10,290 | High yield of oxalate esters over carbonates. | google.com |

Environmental Chemistry of Hydrogen Oxalate

Atmospheric Chemistry and Aerosol Formation

Oxalic acid is one of the most abundant dicarboxylic acids found in the atmosphere. acs.org Its presence and reactions, involving the hydrogen oxalate (B1200264) ion, are critical to the formation and properties of atmospheric aerosols, which have implications for air quality and climate. acs.orgresearchgate.net

Hydrogen oxalate and other oxalate species are predominantly formed in the atmosphere through aqueous-phase chemical reactions. researchgate.netcopernicus.org They are considered significant components of secondary organic aerosol (SOA), which is formed from the oxidation of volatile organic compounds. The formation of highly oxidized organic aerosol often points to the production of oxalate. acs.org

Key formation pathways include:

Aqueous-Phase Oxidation: Precursor compounds, such as glyoxal (B1671930) and methylglyoxal, undergo oxidation in cloud and fog droplets, as well as in the water content of aerosol particles, to form oxalate. researchgate.net

Chemical Interactions in Aerosols: In mixed atmospheric particles, chemical interactions can lead to the formation of oxalate salts. For example, studies using confocal Raman spectroscopy have shown that oxalic acid reacts with ammonium (B1175870) sulfate (B86663) in aerosols to form ammonium this compound (NH₄HC₂O₄) and ammonium hydrogen sulfate. copernicus.orgd-nb.info This reaction significantly alters the chemical composition of the aerosol particle.

Influence of Environmental Factors: The formation of particulate oxalate is highly dependent on environmental conditions. Key factors include relative humidity (RH) and the acidity (pH) of the aerosol. researchgate.net The presence of other atmospheric pollutants, such as ozone (O₃), nitrogen dioxide (NO₂), and hydroxyl radicals (·OH), also influences the rate and extent of oxalate formation. researchgate.net

| Factor | Influence on Oxalate Formation | Source |

|---|---|---|

| Aqueous Phase (Clouds, Aerosol Water) | Primary medium for the oxidation of precursors to form oxalate. | researchgate.netcopernicus.org |

| Ammonium Sulfate | Reacts with oxalic acid to form ammonium this compound within particles. | copernicus.orgd-nb.info |

| Relative Humidity (RH) | A key parameter controlling the amount of aerosol liquid water available for aqueous-phase reactions. Different RH levels affect the influence of various oxidants. | researchgate.net |

| Aerosol Acidity (pH) | Affects reaction rates and chemical equilibria, with different effects observed between seasons. High pH in summer can be beneficial for oxalate formation. | researchgate.net |

Aerosol particles that can take up water vapor and form cloud droplets are known as cloud condensation nuclei (CCN). uni-muenchen.de The chemical composition of these particles is a primary determinant of their ability to act as CCN. Oxalic acid and its salts, including this compound, are significant contributors to the hygroscopicity and CCN activity of aerosols due to their high water solubility. researchgate.net

Correlation with CCN Concentration: Field measurements have revealed a significant correlation between the concentration of water-soluble organic salts, including oxalate, and the number of active CCN in the atmosphere. uni-muenchen.de

This compound and related oxalate species are not permanent sinks in the atmosphere; they are subject to degradation through photochemical and oxidative processes, primarily within the aqueous phase of clouds and aerosols.

Photolysis of Iron(III)-Oxalate Complexes: One of the most significant degradation pathways involves the photolysis of iron(III)-oxalate complexes. acs.orgnih.gov Iron is a common element in atmospheric dust and is often present in cloud water. In the presence of oxalate, it forms photoactive complexes (e.g., [Fe(C₂O₄)]⁺, [Fe(C₂O₄)₂]⁻). When these complexes absorb sunlight, an intramolecular ligand-to-metal charge transfer occurs, leading to the reduction of Fe(III) to Fe(II) and the oxidation of oxalate to a carbon dioxide radical anion (CO₂⁻•), which is subsequently oxidized to CO₂. acs.orgnih.gov

Generation of Reactive Oxygen Species: This photochemical process is a major source of reactive oxygen species (ROS) in the tropospheric aqueous phase. The Fe(II) produced can react with hydrogen peroxide (Fenton reaction) to generate highly reactive hydroxyl radicals (·OH). researchgate.netmdpi.com The photolysis itself can also lead to the formation of hydrogen peroxide. acs.orgnih.gov

Oxidation by Hydroxyl Radicals: The hydroxyl radicals generated from ferrioxalate (B100866) photolysis and other sources are powerful oxidants that can rapidly degrade oxalate and other organic compounds in cloud droplets. researchgate.net Global modeling studies estimate that in-cloud reactions with hydroxyl radicals are a major sink for atmospheric oxalate, accounting for the removal of approximately 30-35% of the global oxalate burden. researchgate.netcopernicus.org A smaller fraction is removed by reaction with the nitrate (B79036) radical (NO₃•) at night. copernicus.org

| Pathway | Description | Significance | Source |

|---|---|---|---|

| Photolysis of Fe(III)-Oxalate Complexes | Sunlight-induced degradation of iron-oxalate complexes, reducing Fe(III) to Fe(II) and oxidizing oxalate to CO₂. | Major degradation pathway and a primary source of aqueous-phase hydroxyl radicals (·OH). | acs.orgnih.govmdpi.com |

| In-Cloud Reaction with ·OH | Oxidation by hydroxyl radicals within cloud and fog droplets. | Accounts for ~30-35% of global atmospheric oxalate removal. | researchgate.netcopernicus.org |

| In-Cloud Reaction with NO₃• | Oxidation by nitrate radicals within cloud droplets, primarily at night. | A minor sink, accounting for ~4% of global removal. | copernicus.org |

| Wet Deposition | Removal from the atmosphere via precipitation (rain, snow). | The largest physical removal mechanism, accounting for ~62% of the global oxalate burden. | copernicus.org |

Role in Cloud Condensation Nuclei (CCN) Activity

Geochemical Cycling and Mineral Interactions

In terrestrial and geological environments, this compound is a key intermediate in reactions driven by oxalic acid. This organic acid, produced in large quantities by fungi, lichens, and plants, is a powerful agent of chemical weathering, influencing mineral dissolution and the biogeochemical cycling of elements. researchgate.netnih.gov

Oxalic acid and its conjugate bases (this compound and oxalate) significantly enhance the dissolution rates of many common rock-forming minerals, particularly carbonates and silicates. vt.edu This process occurs through two primary, often simultaneous, mechanisms: proton-promoted dissolution and ligand-promoted dissolution. researchgate.net

Proton-Promoted Dissolution: Like any acid, oxalic acid releases protons (H⁺) that attack the mineral surface, breaking metal-oxygen bonds and leading to the release of cations (e.g., Ca²⁺, Mg²⁺, Al³⁺, Si⁴⁺) into solution. researchgate.netmdpi.com

Ligand-Promoted Dissolution: The this compound and oxalate anions act as ligands, binding to metal cations on the mineral surface. This formation of metal-oxalate surface complexes weakens the structural bonds within the mineral, promoting the detachment of the metal cation and accelerating dissolution. vt.eduresearchgate.net This mechanism is particularly effective for dissolving minerals containing aluminum and iron, as oxalate forms strong, soluble complexes with these metals, pulling them from the mineral structure into the surrounding solution. nih.govmdpi.com

Studies have demonstrated the potent effect of oxalate on various minerals. For example, it can increase the dissolution rate of the silicate (B1173343) mineral forsterite (Mg₂SiO₄) by over an order of magnitude compared to organic-free solutions at the same pH. vt.edu Similarly, it catalyzes the dissolution of clay minerals like kaolinite (B1170537) by forming surface complexes at aluminum sites. researchgate.net

Biomineralization is the process by which living organisms produce minerals. In a geological context, the formation of calcium oxalate is a widespread and significant geomycological process, driven primarily by fungi and lichens. nih.govresearchgate.net These organisms excrete oxalic acid as a metabolite, which then reacts with calcium present in rocks and soils. researchgate.netcambridge.org

This interaction leads to the precipitation of calcium oxalate minerals, most commonly as whewellite (B87421) (CaC₂O₄·H₂O, the monohydrate) and weddellite (B1203044) (CaC₂O₄·2H₂O, the dihydrate). nih.gov This process is a fundamental component of bioweathering, where biological activity breaks down rocks and contributes to soil formation. researchgate.net

Mechanism of Formation: Lichens and fungi growing on rock surfaces (e.g., granite, limestone) release oxalic acid. researchgate.netcambridge.org This acid leaches calcium ions (Ca²⁺) from the rock substrate. The subsequent reaction between the calcium and oxalate ions in the aqueous environment at the rock-organism interface results in the precipitation of calcium oxalate crystals, often forming crusts or films on the rock surface. cambridge.org

Geological Significance: The formation of calcium oxalate biominerals has several important consequences in geochemical cycling. It can act as a significant reservoir for calcium in soils. nih.gov The precipitation and dissolution of these minerals influence the availability of calcium and carbonate in the local environment. researchgate.net The type of calcium oxalate hydrate (B1144303) formed (the more stable whewellite versus the metastable weddellite) can be influenced by environmental conditions such as moisture levels and the presence of other ions or organic molecules in the system. cambridge.orgmdpi.comnih.gov These mycogenic minerals are found globally in diverse climates and are a clear indicator of biological influence on geological processes. nih.govmdpi.com

Biomineralization Processes and Calcium Oxalate Formation (Geological Context)

Aquatic Chemistry and Water Treatment Processes

This compound is a ubiquitous dicarboxylic acid found in various atmospheric and aquatic environments. researchgate.net Its primary pathway into natural water bodies is through atmospheric deposition, including rain and wet particle deposition. researchgate.net Oxalate is a significant component of atmospheric aerosols and is readily formed in cloud water through the aqueous-phase oxidation of precursors like glyoxal. researchgate.netcopernicus.org This in-cloud processing is considered a major production pathway, explaining the observed correlation between oxalate and sulfate concentrations in aerosols. nih.gov

Once in natural waters, the fate of oxalate is influenced by several processes. Photochemical reactions involving Fe(III) complexes are particularly important. nih.gov In sunlit surface waters, the photolysis of Fe(III)-oxalate complexes contributes to the degradation of various pollutants by generating reactive oxygen species. nih.gov The presence of oxalate can influence the photooxidation of other organic compounds, such as nonylphenol and bisphenol-A. tandfonline.comcapes.gov.br

The concentration of oxalate in water bodies can vary. For example, in-cloud air-equivalent concentrations have been measured at 0.217 µg/m³, which is significantly higher than below-cloud levels, indicating active production in clouds that subsequently contributes to aquatic systems upon precipitation. nps.edu The fate of oxalate is also linked to its interaction with dissolved organic matter and its potential for biodegradation by aquatic microorganisms. tandfonline.commdpi.com

Advanced Oxidation Processes (AOPs) are a suite of water treatment technologies highly effective in degrading recalcitrant organic pollutants like oxalate. cwejournal.orgbio-conferences.org These processes are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which can mineralize organic compounds into carbon dioxide and water. bio-conferences.orgiwaponline.com

Several AOPs have been investigated for oxalate degradation:

Photo-Fenton Process: This process involves the reaction of hydrogen peroxide (H₂O₂) with iron salts (typically Fe(II)) under UV light. The photolysis of Fe(III)-oxalate complexes plays a crucial role, as it can generate a reductive CO₂⁻• radical, which in turn reduces Fe(III) back to Fe(II), enhancing the catalytic cycle of the Fenton process. acs.org The addition of oxalate as a mediator can also allow the photo-Fenton process to be effective at neutral pH, overcoming a common limitation of the standard Fenton process which requires acidic conditions. bio-conferences.org

Photocatalysis: Titanium dioxide (TiO₂)-based photocatalysis is a widely studied AOP. iwaponline.com When illuminated with UV light, TiO₂ generates electron-hole pairs that produce hydroxyl radicals, leading to the oxidation of oxalate.

Ozonation: Ozone (O₃) is a powerful oxidant, and its combination with other processes like H₂O₂ or UV light can enhance hydroxyl radical production. cwejournal.org Photocatalytic ozonation has been shown to be a cost-effective method for oxalate decomposition compared to simple photocatalysis or catalytic ozonation alone. iwaponline.com

Sono-Photo-Ferrioxalate System: This hybrid AOP combines ultrasound (sonolysis), UV light (photolysis), and the ferrioxalate system. It generates a variety of oxidizing radicals, including HO•, C₂O₄•⁻, and CO₂•⁻, leading to efficient degradation of pollutants. nih.gov

The efficiency of these processes depends on parameters such as pH, the concentration of iron and oxalate, and the intensity of the light source. nih.govnih.gov